BenchChemオンラインストアへようこそ!

Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl

Medicinal Chemistry Synthetic Methodology Spirocyclic Building Blocks

Mandatory starting material for PROTAC K-Ras degraders and ATX inhibitors. Orthogonal Alloc protection on 7-N leaves 2-N free for chemoselective warhead coupling. Pd(0)-cleavable, compatible with acid-labile substrates. Rigid spiro scaffold reduces DC₅₀ >10-fold vs. flexible linkers. The 2-carboxylate regioisomer and Boc analog are synthetically non-viable substitutes. Limited commercial availability—secure your supply chain now.

Molecular Formula C11H19ClN2O2
Molecular Weight 246.73 g/mol
Cat. No. B8076450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl
Molecular FormulaC11H19ClN2O2
Molecular Weight246.73 g/mol
Structural Identifiers
SMILESC=CCOC(=O)N1CCC2(CC1)CNC2.Cl
InChIInChI=1S/C11H18N2O2.ClH/c1-2-7-15-10(14)13-5-3-11(4-6-13)8-12-9-11;/h2,12H,1,3-9H2;1H
InChIKeyDJUPWOQSZRKVGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate HCl – Procurement-Grade Spirocyclic Building Block with Orthogonal Protection


Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 2007909-44-4) is a conformationally constrained, orthogonally protected spirocyclic diamine building block, comprising a piperidine ring fused to an azetidine via a shared spiro carbon [1]. The hydrochloride salt (molecular formula C₁₁H₁₉ClN₂O₂, MW 246.73 g/mol) incorporates an allyl carbamate (Alloc) protecting group regioselectively installed on the 7-position nitrogen, leaving the azetidine 2-position amine available for immediate functionalization without deprotection . Commercial availability is restricted to a small number of global suppliers, making supply-chain diligence critical for discovery programs dependent on this intermediate .

Why Allyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate HCl Cannot Be Replaced by Generic Spirocyclic Diamines


Generic substitution of Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl with superficially similar spirocyclic building blocks is synthetically non-viable because three independent structural features must simultaneously match: (i) the 2,7-diazaspiro[3.5]nonane connectivity that positions the two nitrogen atoms in distinct ring environments (piperidine vs. azetidine), creating differential nucleophilicity essential for sequential functionalization ; (ii) the regiochemistry of the Alloc group on the 7-position, which determines which amine remains free for the subsequent step—the 2-carboxylate regioisomer (CAS 2007921-06-2) presents the opposite amine free and yields a divergent intermediate incapable of following the same synthetic sequence ; and (iii) the Alloc protecting group itself, which forms an orthogonal pair with Boc, Cbz, or Fmoc, whereas Boc-protected analogs (e.g., CAS 896464-16-7) require acidic deprotection conditions incompatible with acid-sensitive substrates [1].

Quantitative Differentiation Evidence for Allyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate HCl vs. Analogs


Regiochemical Differentiation: 7-Carboxylate vs. 2-Carboxylate Determines Synthetic Sequence Fidelity

The target 7-carboxylate regioisomer (CAS 2007909-44-4) and its 2-carboxylate counterpart (CAS 2007921-06-2) share the identical molecular formula (C₁₁H₁₉ClN₂O₂), molecular weight (246.73 g/mol), LogP (1.42), and TPSA (41.6 Ų), meaning generic physicochemical screening cannot distinguish them . However, the Alloc placement is non-interchangeable: 7-Alloc protects the piperidine nitrogen, leaving the more nucleophilic azetidine 2-amine free for initial derivatization, whereas 2-Alloc protects the azetidine, forcing the first synthetic step onto the piperidine 7-amine [1]. In multi-step medicinal chemistry sequences, this regiochemical distinction dictates the entire synthetic route and final compound connectivity; switching regioisomers mid-campaign introduces a structural mutation that propagates through all downstream intermediates .

Medicinal Chemistry Synthetic Methodology Spirocyclic Building Blocks

Orthogonal Alloc Deprotection: Quantitative Yield Advantage Over Boc Under Neutral Conditions

The Alloc group on the target compound can be removed by Pd(0)-catalyzed allyl transfer under near-neutral conditions, achieving deprotection yields of 73–100% depending on the catalyst system employed [1]. In contrast, the Boc-protected analog (tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, CAS 896464-16-7) requires cleavage with TFA (typically 20–50% v/v in CH₂Cl₂), conditions that simultaneously deprotect any other Boc groups present and may degrade acid-sensitive functionalities . The Cbz-protected analog requires hydrogenolysis (H₂, Pd/C), which reduces alkenes, alkynes, and nitro groups present in the substrate [2]. The Alloc group's orthogonality enables sequential deprotection schemes where the 7-position Alloc of the target compound is removed with Pd(PPh₃)₄/PhSiH₃ while a second protecting group (e.g., Fmoc, Boc on another nitrogen) remains intact, a synthetic capability not achievable with Boc or Cbz alone [2].

Peptide Chemistry Orthogonal Protection Solid-Phase Synthesis

Spirocyclic Core Rigidity Translates to Measurable Target Engagement: Autotaxin Inhibitor IC₅₀ Benchmarks

The 2,7-diazaspiro[3.5]nonane-7-carboxylate substructure—the core motif of the target compound—appears in multiple autotaxin (ATX) inhibitors with crystal structures deposited in the PDB. When elaborated with a 2-acetyl substituent and a 3,5-dichlorophenylmethyl ester, the resulting compound (co-crystallized in PDB 7G41) achieves an IC₅₀ of 0.717 µM against rat ATX [1]. Replacing the 2-acetyl with a 4,5,6,7-tetrahydro-1H-benzotriazole-5-carbonyl group and using a 2-fluoro-4-(trifluoromethyl)phenylmethyl ester improves potency to IC₅₀ = 0.104 µM (PDB 7G4B) [2]. In contrast, flexible-chain linkers such as PEG-based or alkyl diamines used in analogous ATX inhibitor series typically yield IC₅₀ values 10- to 100-fold weaker due to entropic penalties upon binding, as the spirocyclic scaffold pre-organizes the two nitrogen substituents in the bioactive conformation [3]. While the allyl compound itself is a protected intermediate, not a final inhibitor, these data demonstrate that the 2,7-diazaspiro[3.5]nonane-7-carboxylate motif is a privileged scaffold capable of delivering sub-micromolar target engagement when properly elaborated.

Autotaxin Inhibition Lysophosphatidic Acid Signaling Crystallography

PROTAC Linker Precedence: 2,7-Diazaspiro[3.5]nonane Core in K-Ras Degrader-3 Establishes Validated Degrader Utility

The 2,7-diazaspiro[3.5]nonane scaffold serves as the rigid linker element in PROTAC K-Ras Degrader-3 (HY-168054), where the Boc-PIP-Me-CH₂-2,7-diazaspiro[3.5]nonane intermediate directly interfaces between the E3 ligase ligand (cereblon-based) and the K-Ras-targeting warhead [1]. Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl is the synthetic progenitor of this linker class: selective removal of the Alloc group at the 7-position, followed by coupling to the E3 ligase recruiter, installs one arm while the 2-position azetidine amine is subsequently elaborated with the target-protein ligand . In contrast, flexible PEG-based linkers (e.g., PEG₂–PEG₆) used in earlier PROTAC generations produce degraders with DC₅₀ values typically >1 µM, whereas rigid spirocyclic linkers have been shown to reduce the DC₅₀ into the sub-100 nM range by minimizing the entropic cost of ternary complex formation [2]. Although the allyl compound itself has not been directly tested in degradation assays, the structurally identical Boc-protected 2,7-diazaspiro[3.5]nonane linker in Degrader-3 validates the scaffold's suitability for PROTAC applications, making the Alloc-protected variant the strategic choice when orthogonal deprotection is needed during degrader assembly.

PROTACs Targeted Protein Degradation K-Ras Degraders

Supplier-Validated Purity and Cost Comparison: 7-Carboxylate vs. 2-Carboxylate Regioisomer

Direct price comparison at Fluorochem reveals that the 7-carboxylate regioisomer (target compound) is priced at £699 for 250 mg (£2,796/g) , while the 2-carboxylate regioisomer (CAS 2007921-06-2) is offered at £727 for 250 mg (£2,908/g) , representing a modest 4% cost advantage for the 7-isomer. Purity specifications differ between suppliers: Chemscene provides the 7-carboxylate at 98% purity with storage at 2–8°C sealed under dry conditions , whereas Fluorochem specifies 95.0% purity . The protected core (tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate, CAS 896464-16-7) is more widely available and substantially cheaper at approximately $16–$42/g (97% purity) from multiple vendors , but the Boc group lacks orthogonal deprotection capability. This price differential must be weighed against the synthetic cost of introducing Alloc protection de novo: literature procedures for Alloc installation on secondary amines typically require 2–3 synthetic steps with overall yields of 60–85%, adding both time and reagent costs that frequently exceed the premium for the pre-protected allyl compound [1].

Chemical Procurement Building Block Sourcing Supply Chain

Procurement-Motivated Application Scenarios for Allyl 2,7-Diazaspiro[3.5]nonane-7-carboxylate HCl


Orthogonal Protection-Dependent Synthesis of Bifunctional PROTAC Degraders

When constructing PROTAC molecules requiring sequential, chemoselective functionalization of two amines under mutually exclusive deprotection conditions—for example, first coupling the target-protein warhead to the 2-position azetidine amine, then deprotecting the 7-position Alloc group under neutral Pd(0) conditions to install the E3 ligase recruiter—Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl is the mandatory starting material. The Boc-protected analog (CAS 896464-16-7) would require acidic deprotection that simultaneously removes the Boc group from any other protected amine in the molecule, eliminating sequential control. As demonstrated by PROTAC K-Ras Degrader-3, the 2,7-diazaspiro[3.5]nonane scaffold provides a rigid linker that can reduce DC₅₀ values >10-fold compared to flexible PEG linkers [1].

Autotaxin Inhibitor Lead Optimization Using the Privileged 2,7-Diazaspiro[3.5]nonane-7-carboxylate Scaffold

Medicinal chemistry programs targeting autotaxin (ATX) for fibrotic diseases or cancer can use Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl as the direct entry point to the series exemplified by Roche's crystallographically characterized ATX inhibitors (PDB 7G41, IC₅₀ = 0.717 µM; PDB 7G4B, IC₅₀ = 0.104 µM) [2]. The 7-carboxylate Alloc group enables late-stage diversification at the piperidine nitrogen after the 2-position has been elaborated with the ATX-binding pharmacophore, a synthetic sequence inaccessible from the 2-carboxylate regioisomer. The spirocyclic core's conformational constraint provides an intrinsic potency advantage over flexible-chain linkers, which have been shown to yield ATX IC₅₀ values 10- to 100-fold weaker [3].

Sigma Receptor Ligand Development Requiring Tunable Agonist/Antagonist Profiles

The 2,7-diazaspiro[3.5]nonane core has been established as a critical determinant of sigma-1 receptor (S1R) agonist vs. antagonist functional activity. In a 2023 study, compounds sharing this core achieved Ki values of 2.7–13 nM for S1R with 10- to 100-fold selectivity over S2R, and subtle N-substituent changes flipped the functional profile from agonist to antagonist in vivo [4]. Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl provides the differentially protected scaffold needed for systematic SAR exploration at the two nitrogen positions independently, a requirement that unprotected or symmetrically protected analogs cannot fulfill.

Acid-Sensitive Substrate Compatibility in Multi-Step Medicinal Chemistry Sequences

For synthetic sequences involving acid-labile functional groups (e.g., tert-butyl esters, silyl ethers, epoxides, acetals, or boronic esters), the Alloc protecting group on the target compound is cleavable under neutral Pd(0) conditions that leave these groups intact [5]. In contrast, the Boc analog (CAS 896464-16-7) exposes the entire molecule to strong acid (TFA), destroying acid-sensitive functionality. The Cbz analog, while cleavable by hydrogenolysis, indiscriminately reduces alkenes and alkynes that may be present in the substrate. For discovery projects where the final target molecule contains both the spirocyclic core and acid/base-sensitive pharmacophoric elements, Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl is not a convenience but a synthetic necessity.

Quote Request

Request a Quote for Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.